molecular formula C5H3IOS B1304914 5-Iodo-2-thiophenecarboxaldehyde CAS No. 5370-19-4

5-Iodo-2-thiophenecarboxaldehyde

Cat. No. B1304914
CAS RN: 5370-19-4
M. Wt: 238.05 g/mol
InChI Key: YMOXKONMCDJXOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Iodo-2-thiophenecarboxaldehyde, is a topic of ongoing research. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-thiophenecarboxaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxaldehyde group (-CHO) and at the 5-position with an iodine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The preparation of 5-Iodo-2-thiophenecarboxaldehyde and related compounds often involves methods like Krohnke’s method and the Sommelet procedure. These methods afford various thiophene derivatives which are significant in chemical syntheses (Sone, 1964).

  • Use in π-Conjugated Molecules : This compound serves as a building block for the development of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules. These molecules are significant in optoelectronic applications, demonstrating the compound's relevance in advanced material science (Dall’Agnese et al., 2017).

  • Photochemical Applications : In photochemistry, 5-Iodo-2-thiophenecarboxaldehyde is used for synthesizing phenyl derivatives through irradiation processes. This indicates its utility in creating compounds with altered properties under specific conditions (Antonioletti et al., 1986).

Biological and Optical Applications

  • Biological Activity Studies : Research indicates that 5-Methyl-2-thiophenecarboxaldehyde, a derivative, exhibits a range of biological activities. Understanding the electronic factors involved in the mode of action in biological systems is crucial, and this compound aids in such studies (Avcı et al., 2018).

  • Optical Property Exploration : 5-Iodo-2-thiophenecarboxaldehyde derivatives are used in the creation of 4H-thieno[3,2-c]chromene-2-carbaldehydes with unique optical properties. These compounds have potential applications as covert marking pigments, showcasing the compound's role in developing materials with specific optical characteristics (Ulyankin et al., 2021).

Safety And Hazards

The safety data sheet for 2-Thiophenecarboxaldehyde, a related compound, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to avoid breathing its vapors or aerosols, to avoid contact with the substance, and to ensure adequate ventilation. Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXKONMCDJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201960
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-thiophenecarboxaldehyde

CAS RN

5370-19-4
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MC Donatoni, YW Vieira, TJ Brocksom, AC Rabelo… - Tetrahedron …, 2016 - Elsevier
… In order to obtain the meso-tetraiodo(thien-2-yl)porphyrin (3) and its Ni(II) derivative 4, it was first necessary to prepare 5-iodo-2-thiophenecarboxaldehyde (2) (Scheme 1). Compound 2 …
Number of citations: 6 www.sciencedirect.com
JB PRESS, RK RUSSELL - Progress in Heterocyclic Chemistry, 1991 - Elsevier
… Irradiation of 5-iodo-2-thiophenecarboxaldehyde with acetylenes leads to 5-acetylene substituted derivatives <89MI201>. Reaction with alkenes similarly leads to 5-alkenyl substitution …
Number of citations: 6 www.sciencedirect.com
A Sourdon, M Gary‐Bobo, M Maynadier… - … A European Journal, 2019 - Wiley Online Library
… Wittig condensations of 5-iodo-2-thiophenecarboxaldehyde (3)27 with phosphonium salts 2 b and 6 led to mixtures of stereoisomers. Their isomerization with iodine afforded 4 a and 7 a…
C Br - chemistry - Elsevier
… For example, the union of 5-iodo-2thiophenecarboxaldehyde and 2-tributylstannylthiophene furnished 5-(2'-thienyl)-2thiophenecarboxaldehyde (120) [58]. In addition, terthienyl and …
Number of citations: 0 www.sciencedirect.com
LT Smith - 2016 - search.proquest.com
… 5-Iodo2-thiophenecarboxaldehyde is also available, but is roughly 110x as expensive.Cyclization to the saturated thiopyranone, 18, is run under analogous conditions to those in BC1, …
Number of citations: 0 search.proquest.com
S Imai, H Togo - Tetrahedron, 2016 - Elsevier
… corresponding aromatic aldehydes II in good yields, although the former compound gave a mixture of 2-thiophenecarboxaldehyde II-16 (42%) and 5-iodo-2-thiophenecarboxaldehyde II-…
Number of citations: 22 www.sciencedirect.com
HR Hinz - 1989 - search.proquest.com
Part I. Relay compounds bis-2, 6-(phenethynyl)-pyridine and bis-2, 6-(phenacyl)-pyridine towards the synthesis of the natural product lobelanin were prepared by using the Zimmer …
Number of citations: 2 search.proquest.com

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